molecular formula C7H4BrNOS B1519180 2-Bromo-4-(furan-2-yl)-1,3-thiazole CAS No. 917566-86-0

2-Bromo-4-(furan-2-yl)-1,3-thiazole

Cat. No. B1519180
CAS RN: 917566-86-0
M. Wt: 230.08 g/mol
InChI Key: PUFWLSRDFTVPMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile. The bromine atom could be introduced through a halogenation reaction, and the furan ring could be attached through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and furan rings, which are aromatic and contribute to the compound’s stability. The bromine atom would be a significant site of reactivity due to its ability to leave, forming a carbocation .


Chemical Reactions Analysis

This compound could undergo various chemical reactions. The bromine atom could be replaced by other groups in a substitution reaction. The compound could also participate in coupling reactions, particularly if a transition metal catalyst is used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings would likely make it relatively stable and flat. The bromine atom would make it relatively heavy and could also influence its boiling and melting points .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

2-Bromo-4-(furan-2-yl)-1,3-thiazole: is a potential candidate for use in Suzuki–Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds. The presence of a bromine atom in the compound makes it a suitable electrophile that can undergo oxidative addition with palladium catalysts. The furan and thiazole rings could potentially offer unique electronic and steric effects, influencing the coupling process .

Protodeboronation Studies

The compound’s structure suggests it could be used in studies exploring the protodeboronation of boronic esters. Protodeboronation is a key step in many synthetic pathways, including the formal anti-Markovnikov hydromethylation of alkenes. The stability of the thiazole ring might provide insights into the protodeboronation mechanisms when paired with different boronic esters .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s used as a drug, its mechanism would depend on the biological target. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “2-Bromo-4-(furan-2-yl)-1,3-thiazole” would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity and toxicity .

Future Directions

Future research on this compound could involve exploring its reactivity and potential applications. For example, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

2-bromo-4-(furan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFWLSRDFTVPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653414
Record name 2-Bromo-4-(furan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917566-86-0
Record name 2-Bromo-4-(furan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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